![molecular formula C15H14N2O4 B1427558 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid CAS No. 1179647-14-3](/img/structure/B1427558.png)
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid
説明
“3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid” is a chemical compound with the CAS Number: 1179647-14-3 . It has a molecular weight of 286.29 . The IUPAC name for this compound is 3-((2-methoxynicotinamido)methyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O4/c1-21-14-12(6-3-7-16-14)13(18)17-9-10-4-2-5-11(8-10)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.科学的研究の応用
Synthesis and Structural Characterization
- Novel derivatives of benzoic acid, including those similar to 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid, have been synthesized and characterized. These derivatives exhibit reversible acid-base behavior and can form persistent free radicals. Such properties are significant for chemical applications like sensors or in materials science (Bem et al., 2018).
Biological Activity Studies
- Some derivatives of benzoic acid have been evaluated for their antibacterial and antifungal activities. For instance, specific benzoic acid hydrazides and their derivatives show significant antimicrobial properties, which can be important in pharmaceutical research (Patel & Patel, 2010).
Coordination Chemistry and Materials Science
- Benzoic acid derivatives have been used in the synthesis of coordination polymers, which are of interest in materials science for their potential applications in gas storage, catalysis, and luminescence. For example, the coordination of these acids with metals like Zn, Cd, or Cu can lead to structures with interesting packing and porosity properties (Tian et al., 2020).
Antimicrobial and Antitumor Activity
- Certain benzoic acid derivatives exhibit good antimicrobial activity against both planktonic and biofilm-embedded bacterial and fungal cells. They also demonstrate anti-proliferative activity on specific cell lines, indicating potential in anticancer drug development (Zarafu, 2020).
Crystal Structure Analysis
- Studies on the crystal structure of various benzoic acid derivatives contribute to our understanding of molecular interactions and packing in solid-state chemistry. This information is crucial for the design of new materials with desired physical and chemical properties (Suchetan et al., 2016).
Safety And Hazards
特性
IUPAC Name |
3-[[(2-methoxypyridine-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-12(6-3-7-16-14)13(18)17-9-10-4-2-5-11(8-10)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOWOVOQRXMTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



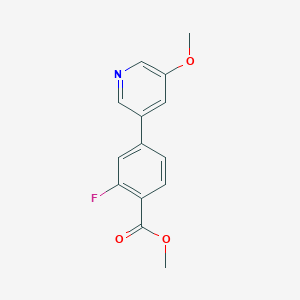
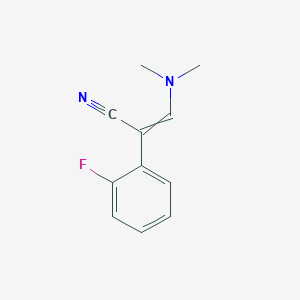
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)
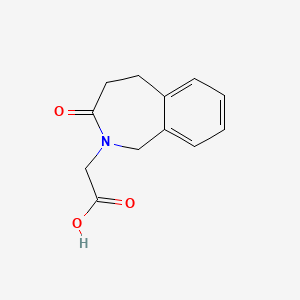
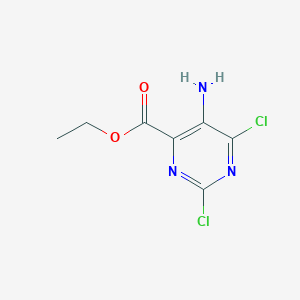
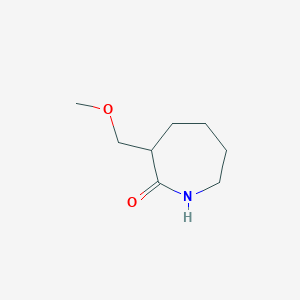
![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)
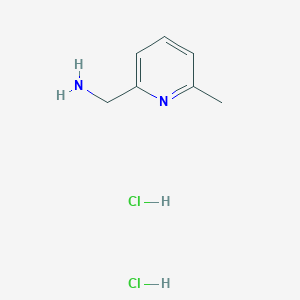
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)
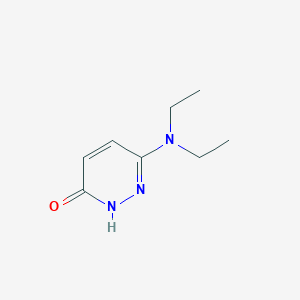
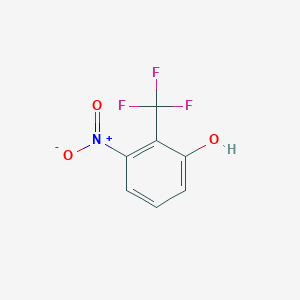
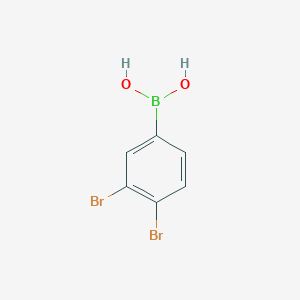
![[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1427496.png)
![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)